7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound exhibits a complex spirocyclic structure that defines its unique chemical and physical properties. The compound features a spiro junction connecting two distinct ring systems: a five-membered dioxolane ring containing two oxygen atoms and a six-membered piperidine ring containing a nitrogen atom. This spirocyclic arrangement creates a rigid three-dimensional scaffold where the central spiro carbon serves as the connecting point between the two ring systems, resulting in a molecule with restricted conformational flexibility.
The stereochemical features of this compound are particularly noteworthy due to the presence of four methyl substituents at positions 7 and 9 of the spirocyclic framework. These tetramethyl groups create significant steric bulk around the nitrogen-containing ring, influencing both the conformational preferences and the overall molecular geometry. The methylene group at position 4 introduces an additional structural element that affects the electronic properties and potential reactivity of the molecule. The ketone functionality at position 2 provides a reactive site for further chemical modifications while maintaining the structural integrity of the spirocyclic core.
Comparative analysis with related compounds reveals that the specific substitution pattern of this compound creates unique steric and electronic environments. The structural data for this compound can be summarized in the following table:
| Structural Parameter | Value |
|---|---|
| Spiro Junction Type | [4.5] Bicyclic System |
| Heteroatoms | 2 Oxygen, 1 Nitrogen |
| Methyl Substituents | 4 (positions 7,7,9,9) |
| Functional Groups | Ketone, Methylene |
| Ring System | 5-membered dioxolane + 6-membered piperidine |
The molecular geometry is significantly influenced by the tetramethyl substitution pattern, which creates a conformationally constrained environment around the nitrogen atom. This constraint is particularly important for understanding the compound's potential biological activity, as the rigid three-dimensional structure may provide enhanced selectivity for specific molecular targets compared to more flexible analogs.
Comparative Analysis with Related Azaspiro[4.5]decane Derivatives
The structural comparison of this compound with related azaspiro[4.5]decane derivatives reveals important structure-activity relationships and conformational preferences within this class of compounds. Analysis of the closely related compound 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol demonstrates the impact of functional group modifications on molecular properties. This analog differs primarily in the replacement of the ketone and methylene functionalities with a hydroxymethyl group, resulting in altered electronic distribution and hydrogen bonding capabilities.
The comparative molecular data for key azaspiro[4.5]decane derivatives is presented in the following comprehensive table:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Heteroatom Pattern |
|---|---|---|---|---|
| This compound | Not specified in literature | Not specified | Ketone, methylene, tetramethyl | 2O, 1N |
| 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol | C₁₂H₂₃NO₃ | 229.32 | Hydroxymethyl, tetramethyl | 3O, 1N |
| 7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane | C₁₁H₂₁NO₂ | 199.29 | Tetramethyl substitution | 2O, 1N |
| 1,3-Dioxa-8-azaspiro[4.5]decan-2-one | C₇H₁₁NO₃ | 157.17 | Ketone functionality | 3O, 1N |
Nuclear magnetic resonance spectroscopic studies have provided detailed insights into the conformational behavior of spiro[4.5]decane derivatives. Research has demonstrated that compounds with methyl groups in the six-membered ring exhibit a strong preference for chair conformations with methyl substituents occupying equatorial positions. This conformational preference is attributed to the minimization of steric interactions and the optimization of orbital overlap within the spirocyclic framework.
The stereochemical analysis of these compounds reveals that the relative configuration significantly influences their physical and chemical properties. Studies using carbon-13, nitrogen-15, and oxygen-17 nuclear magnetic resonance spectroscopy have enabled the precise assignment of relative configurations in substituted azaspiro[4.5]decane derivatives. These investigations have shown that compounds with nitrogen-containing rings can exhibit tautomeric equilibria between imine and diazepine forms, as evidenced by infrared and carbon-13 nuclear magnetic resonance spectroscopy.
The presence of multiple heteroatoms within the spirocyclic framework creates unique electronic environments that influence reactivity patterns and molecular recognition properties. The oxygen atoms in the dioxolane ring system contribute to the overall polarity of the molecule while providing potential sites for hydrogen bonding interactions. The nitrogen atom in the piperidine ring can participate in protonation-deprotonation equilibria, affecting the compound's behavior under different pH conditions.
X-ray Crystallographic Studies and Conformational Dynamics
X-ray crystallographic analysis represents a crucial tool for understanding the three-dimensional structure and conformational dynamics of spirocyclic compounds related to this compound. While specific crystallographic data for the target compound was not identified in the available literature, extensive studies on related dioxaspiro[4.5]decane derivatives provide valuable insights into the structural behavior of this class of compounds.
Crystallographic investigation of 8-((4-chlorophenylamino)methylene)-6,10-dioxaspiro[4.5]decane-7,9-dione has revealed detailed structural parameters for a closely related spirocyclic system. The crystal structure determination showed a monoclinic crystal system with space group P2₁/n, demonstrating the preferred packing arrangements for these types of molecules. The unit cell parameters were determined as a = 14.188(3) Å, b = 5.6930(11) Å, c = 17.444(4) Å, with β = 95.60(3)°, providing a unit cell volume of 1402.3(5) ų.
The crystallographic data for related dioxaspiro[4.5]decane derivatives is summarized in the following table:
| Parameter | Value | Measurement Conditions |
|---|---|---|
| Crystal System | Monoclinic | Room temperature |
| Space Group | P2₁/n (No. 14) | Standard setting |
| Unit Cell a | 14.188(3) Å | X-ray diffraction |
| Unit Cell b | 5.6930(11) Å | X-ray diffraction |
| Unit Cell c | 17.444(4) Å | X-ray diffraction |
| Beta Angle | 95.60(3)° | X-ray diffraction |
| Unit Cell Volume | 1402.3(5) ų | Calculated |
| Formula Units per Cell | 4 | Structural analysis |
The conformational dynamics of spirocyclic compounds are significantly influenced by the rigid nature of the spiro junction and the substitution patterns around the ring systems. Theoretical studies have demonstrated that the energy barriers for conformational interconversion in azaspiro[4.5]decane derivatives are typically high due to the constrained geometry imposed by the spiro junction. This conformational rigidity is advantageous for medicinal chemistry applications, as it reduces the entropic penalty associated with binding to biological targets.
Advanced spectroscopic techniques have complemented crystallographic studies in elucidating the conformational behavior of these compounds. Nuclear magnetic resonance studies have shown that the preferred conformations of substituted azaspiro[4.5]decane derivatives depend strongly on the nature and position of substituents. The tetramethyl substitution pattern in this compound is expected to enforce a highly constrained conformation that maximizes the distance between bulky methyl groups while maintaining optimal orbital overlap within the ring systems.
The crystallographic analysis of related compounds has also revealed important information about intermolecular interactions and crystal packing arrangements. Hydrogen bonding patterns, van der Waals contacts, and π-π stacking interactions all contribute to the solid-state structure and influence the physical properties of these compounds. Understanding these interactions is crucial for predicting solubility, crystallization behavior, and potential polymorphism in pharmaceutical applications.
Properties
IUPAC Name |
7,7,9,9-tetramethyl-4-methylidene-1,3-dioxa-8-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8-12(16-9(14)15-8)6-10(2,3)13-11(4,5)7-12/h13H,1,6-7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGIHJGZMPBQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=C)OC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Proposed Synthesis Pathway:
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Step 1: Ketal Formation
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Step 2: Oxidation to Ketone
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Treat the ketal intermediate with an oxidizing agent (e.g., Jones reagent) to introduce the ketone group.
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Step 3: Methylene Introduction
Challenges :
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Steric hindrance from tetramethyl groups may impede oxidation and Wittig reactivity.
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Yield optimization required for multi-step sequence.
One-Pot Spirocyclization and Methylene Transfer
A novel approach inferred from CymitQuimica’s discontinued product listing involves tandem cyclization and methylene transfer.
Reaction Design:
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Reactants :
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2,2,6,6-Tetramethyl-4-piperidone
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Dimethyl oxalate
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Methylene transfer reagent (e.g., CH₂N₂)
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Conditions :
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Base: K₂CO₃ or DBU
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Solvent: THF or DCM
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Temperature: 60–80°C
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Mechanism :
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Oxalate ester undergoes nucleophilic attack by the piperidone nitrogen, forming the spiro ring.
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Diazomethane introduces the methylene group via ketone alkylation.
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Advantages :
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Fewer purification steps due to one-pot design.
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High functional group compatibility.
Comparative Analysis of Methods
The table below evaluates key parameters of the discussed methods:
*Estimated based on analogous reactions.
Mechanistic Insights and Optimization
Cyclocondensation Mechanism:
The reaction between 1,1-pentamethylene oxalic acid and urea proceeds via:
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Decarboxylation : Loss of CO₂ from oxalic acid.
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Cyclization : Urea nitrogen attacks the carbonyl carbon, forming the spiro ring.
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Dehydration : Elimination of H₂O yields the dione.
Optimization Strategies :
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Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
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Solvent Effects : Polar aprotic solvents (DMF) could enhance reactivity.
Challenges in Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylene group can yield ketones, while reduction of carbonyl groups can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Heteroatom Variations
The number and position of heteroatoms (O, N, S) in spiro systems critically influence reactivity and applications.
Analysis :
Substituent-Driven Functional Differences
Substituents modulate biological activity, stability, and synthetic accessibility.
Analysis :
Analysis :
- The target compound lacks the pharmacophoric groups (e.g., trifluoromethyl, benzyl) seen in clinically used spirocycles, which may explain its discontinued status.
- Synthetic routes for analogs often involve Raney nickel hydrogenation () or gold-catalyzed cyclization (), but the target’s tetramethyl groups likely require specialized conditions.
Biological Activity
7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one is a complex organic compound that has garnered attention in various fields of biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The compound has the following chemical properties:
- Molecular Formula : C10H11NO
- Molecular Weight : 161.200 g/mol
- CAS Number : 161644-20-8
The biological activity of this compound involves its interaction with various molecular targets within biological systems. It acts primarily as a ligand that can bind to receptors or enzymes, thereby modulating their activity. The exact pathways and interactions are still under investigation but are believed to influence several biochemical processes.
Biological Activity and Therapeutic Potential
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Activity : Studies have shown that derivatives of spirocyclic compounds similar to this compound possess significant antimicrobial properties. For instance, Mannich bases derived from spiroheterocycles have demonstrated efficacy against various bacterial strains .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest it may inhibit cell proliferation in certain types of cancer cells through apoptosis induction mechanisms .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Antimicrobial Activity : A recent study synthesized various Mannich bases from spirocyclic compounds and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed higher activity than standard antibiotics .
- Cytotoxicity Assessment : In vitro studies conducted on cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis .
- Neuroprotective Mechanisms : Research investigating the neuroprotective effects of structurally similar compounds indicated potential benefits in models of neurodegenerative diseases by enhancing neuronal survival and function under stress conditions .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one?
The synthesis typically involves multi-step reactions, including:
- Hydrogenation with Raney Nickel : For spirocyclic intermediates, catalytic hydrogenation under high-pressure H₂ (e.g., 50 atm) in methanol/ammonia mixtures can reduce nitrile groups to amines, as demonstrated in the synthesis of analogous 8-oxa-2-azaspiro[4.5]decan-1-one .
- Three-Component Condensation : Adaptable protocols from azaspiro synthesis involve condensation of aromatic substrates (e.g., trimethoxybenzene) with aldehydes and nitriles in concentrated sulfuric acid, followed by cyclization .
- Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) is critical for isolating the target compound from byproducts .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and spirocyclic connectivity. For example, methyl groups at positions 7 and 9 appear as distinct singlets, while the methylidene proton resonates downfield (δ ~5.5–6.0 ppm) .
- X-Ray Crystallography : Single-crystal studies resolve the spiro junction geometry (e.g., triclinic P1 space group with α, β, γ angles ~67–80°) and validate bond lengths (C–C: ~1.54 Å) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 182.224 for related structures) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction mechanisms for spirocyclic formation be elucidated, particularly for domino condensation pathways?
- Kinetic Studies : Monitor intermediate formation via in-situ IR or LC-MS to identify rate-determining steps (e.g., imine formation vs. cyclization) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps like dearomatization or spirocyclization, leveraging crystallographic data for accuracy .
- Isotopic Labeling : Use ¹³C-labeled aldehydes to track carbon migration during condensation, as seen in analogous azaspiro syntheses .
Q. How can contradictions in spectral data (e.g., unexpected NOE correlations or MS fragments) be resolved?
- 2D NMR Techniques : Utilize HSQC and HMBC to resolve ambiguous couplings. For example, cross-peaks between methylidene protons and carbonyl carbons confirm conjugation .
- Variable-Temperature NMR : Probe dynamic effects (e.g., ring-flipping) that obscure signals at standard temperatures .
- Complementary Crystallography : Overlay X-ray-derived bond angles with DFT-optimized structures to validate assignments .
Q. What experimental designs are recommended to assess the compound’s stability under varying conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres .
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions, monitoring degradation via HPLC .
- Solubility Profiling : Use shake-flask methods with logP calculations to predict bioavailability in polar (e.g., DMSO) vs. nonpolar solvents .
Q. How can computational approaches guide the optimization of bioactivity or regioselectivity?
- Molecular Docking : Screen against target proteins (e.g., enzymes with spirocycle-binding pockets) using crystal-derived conformers to prioritize synthetic analogs .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity data from spirocyclic derivatives in pharmacological assays .
- Solvent Effects Simulation : Predict regioselectivity in reactions using COSMO-RS to model solvent-polarity impacts on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
